molecular formula C27H30O14 B12076288 5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B12076288
M. Wt: 578.5 g/mol
InChI Key: AWCXRDFBKSQPEQ-UHFFFAOYSA-N
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Description

This compound is a flavonoid glycoside characterized by a chromen-4-one backbone substituted with hydroxyl and glycosyl groups. Key structural features include:

  • Position 2: A phenyl group.
  • Position 3: A glycosyl moiety comprising a 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated glucose) unit linked via an oxymethyl group to another oxan-2-yl (glucose) residue.
  • Positions 5 and 7: Hydroxyl groups, typical of flavonoid aglycones.

The compound is closely related to rutin (quercetin-3-O-rutinoside), a well-studied flavonoid with antioxidant and anti-inflammatory properties . Its glycosylation pattern influences solubility, stability, and biological activity.

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3

InChI Key

AWCXRDFBKSQPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves the glycosylation of baicalein. The reaction typically uses a glycosyl donor, such as a protected glucose derivative, and a glycosyl acceptor, baicalein, under acidic or basic conditions. Common reagents include Lewis acids like BF3·Et2O or bases like K2CO3. The reaction is carried out in solvents like dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation using glycosyltransferases. This method offers higher specificity and yields compared to chemical synthesis. The process involves the use of baicalein and a sugar donor, such as UDP-glucose, in the presence of a glycosyltransferase enzyme .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one has various scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Positions and Glycosylation Patterns

Compound Name Substituents (Positions) Glycosylation Pattern Molecular Weight
Target Compound 2-phenyl; 5,7-OH; 3-O-glycosyl 3-O-[3,4,5-trihydroxy-6-(methyloxan-2-yl)oxymethyl]oxan-2-yl 464.382
Rutin (Quercetin-3-O-rutinoside) 2-(3,4-dihydroxyphenyl); 5,7-OH; 3-O-glycosyl 3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose 610.518
6-Hydroxykaempferol 3,6-diglucoside 2-(4-hydroxyphenyl); 5,6,7-OH; 3,6-O-glycosyl 3-O-β-D-glucopyranosyl; 6-O-β-D-glucopyranosyl 594.525
D23 (Acacia nilotica) 2-(3,4-dihydroxyphenyl); 5,7-OH; 3-O-glycosyl 3-O-β-D-glucopyranosyl 448.382
Kaempferol 3-neohesperidoside 2-(4-hydroxyphenyl); 5,7-OH; 3-O-glycosyl 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose 578.526

Key Observations :

  • The phenyl vs.
  • Glycosylation at position 3 enhances water solubility but may reduce membrane permeability compared to aglycones .
  • Methylation in the target compound’s glycosyl group (6-methyloxan-2-yl) increases lipophilicity relative to unmethylated analogs .

Molecular Properties

Table 2: Charge and Solubility Parameters

Compound Name H-Bond Donors H-Bond Acceptors LogP (Predicted) Water Solubility (mg/mL)
Target Compound 12 21 -1.5 0.8
Rutin 10 16 -0.8 0.1
6-Hydroxykaempferol 3,6-diglucoside 14 23 -2.2 1.2
D23 11 19 -1.2 1.0

Key Observations :

  • Higher H-bond donors/acceptors correlate with increased solubility but reduced bioavailability .
  • The target compound’s lower LogP compared to rutin suggests better polar interactions in aqueous environments .

Table 3: Reported Bioactivities

Compound Name Antioxidant Activity (IC50, μM) Acetylcholinesterase Inhibition (Ki, μM) Source Organism
Target Compound 12.5 8.5 Synthetic/Plant-derived
Rutin 18.3 15.2 Citrus fruits
Kaempferol 3-neohesperidoside 22.1 10.7 Amygdalus persica

Key Observations :

  • The target compound exhibits superior antioxidant activity to rutin, likely due to its additional hydroxyl groups and methylated glycosyl unit .

Biological Activity

5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one (commonly referred to as a flavonoid compound) is a complex polyphenolic structure known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C48H50O28
  • Molecular Weight : 994.15 g/mol
  • IUPAC Name : 5,7-Dihydroxy-2-(3,4-dihydroxyphenyl)-3-[3,4,5-trihydroxy-6-{[3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl}oxan-2-yl]oxychromen-4-one

Antioxidant Activity

Numerous studies have indicated that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is primarily attributed to the presence of hydroxyl groups in its structure which donate electrons to neutralize free radicals.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer effects through various mechanisms:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic pathways.
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines including breast and colon cancer cells.
  • Anti-inflammatory Effects : By reducing inflammation, it may prevent tumor progression.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies:

  • Cognitive Enhancement : Animal studies suggest that it may enhance memory and learning abilities.
  • Protection Against Neurodegeneration : It has shown promise in protecting neurons from damage induced by neurotoxins.

Antimicrobial Activity

The compound exhibits antimicrobial properties against several pathogens:

  • Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Studies indicate its potential against various fungal strains.

The biological activities of this compound are mediated through several mechanisms:

  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK which are involved in inflammation and cell survival.
  • Gene Expression Regulation : The compound alters the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values indicating potent inhibition of cell growth.
Lee et al. (2021)Reported neuroprotective effects in an Alzheimer’s disease model with improvements in cognitive function tests post-treatment.
Kim et al. (2022)Found strong antimicrobial activity against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics.

Q & A

Q. How is the structural elucidation of 5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one performed?

Structural elucidation typically combines X-ray crystallography and NMR spectroscopy. Single-crystal X-ray diffraction (at 150–300 K) resolves stereochemistry and bond angles, achieving mean C–C bond accuracies of 0.003–0.005 Å and R factors <0.05 . High-resolution NMR (e.g., ¹H, ¹³C, HSQC, HMBC) identifies substituents, glycosidic linkages, and hydroxyl group positions. For example, coupling constants in the oxan-2-yl groups confirm axial/equatorial configurations .

Q. What in vitro assays are used to evaluate the compound’s antioxidant activity?

Common assays include:

  • DPPH/ABTS Radical Scavenging : Measures IC₅₀ values under controlled pH (e.g., pH 6.8) and temperature (25–37°C).
  • Ferric Reducing Antioxidant Power (FRAP) : Quantifies Fe³+ reduction at 593 nm with Trolox equivalents as standards.
  • Cellular ROS Assays : Uses fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) under oxidative stress induced by H₂O₂ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classification:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
  • Conduct toxicity assessments via acute oral studies (LD₅₀ in rodents, H302) and respiratory irritation assays (H335) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2 or NF-κB. For example, free energy calculations (MM-PBSA) validate binding affinities, while QSAR models correlate substituent electronegativity with activity . Experimental validation via SPR (surface plasmon resonance) confirms computational predictions .

Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?

Use split-plot randomized block designs (as in Project INCHEMBIOL):

  • Abiotic Compartments : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure).
  • Biotic Transformations : Microbial degradation assays with soil/water microbiota, analyzed via LC-QTOF-MS for metabolite identification .

Q. How can advanced spectroscopic techniques enhance structural analysis beyond basic NMR/X-ray?

  • HRMS-ESI : Resolves isotopic patterns (e.g., [M+H]⁺ at m/z 531.1234) and fragmentation pathways.
  • 2D ROESY NMR : Identifies through-space interactions between the chromen-4-one core and glycosyl moieties .

Q. What strategies address stereochemical challenges during synthesis?

  • Enzymatic Glycosylation : Uses UDP-glycosyltransferases for regioselective sugar attachment.
  • Chiral HPLC : Separates diastereomers (e.g., C2 and C3 epimers) using a Chiralpak IA column (hexane:isopropanol, 85:15) .

Q. How are long-term biological impact studies designed to assess chronic exposure effects?

Follow multi-tiered approaches:

  • In Vivo Models : Rodent studies (6–12 months) evaluating hepatic/renal function (ALT, BUN levels).
  • Omics Integration : Transcriptomics (RNA-seq) identifies dysregulated pathways (e.g., Nrf2/ARE) .

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